molecular formula C7H7NO4S B1662196 4-Sulfamoylbenzoic acid CAS No. 138-41-0

4-Sulfamoylbenzoic acid

Cat. No.: B1662196
CAS No.: 138-41-0
M. Wt: 201.20 g/mol
InChI Key: UCAGLBKTLXCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carzenide can be synthesized through various synthetic routes. One common method involves the sulfonation of benzoic acid derivatives. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, Carzenide is produced by reacting p-aminobenzoic acid with sulfuric acid or its derivatives. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carzenide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carzenide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Carzenide is unique compared to other similar compounds due to its specific chemical structure and properties. Some similar compounds include:

Carzenide stands out due to its specific applications in drug synthesis and its antispasmodic properties, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045089
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000112 [mmHg]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

138-41-0
Record name 4-Carboxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carzenide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(aminosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carzenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARZENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 17.1 g (0.1 mol) of p-toluenesulfonamide prepared in Example 1, 20 g (0.5 mol) of sodium hydroxide in 300 ml of water was added in portions 20 g (0.13 mol) of potassium permanganate. The temperature raised to 70° C. spontaneously, keep the reaction mixture in 90° C. for 2 h. The mixture was then cooled and filtered, and the filtrate was acidified with HCl. The resulting precipitate was filtered, and washed with water, dried in vacuo to give the title compound (18.1 g) as white powder, yield 90%, m.p. 291-292° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Sulfamoylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Sulfamoylbenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Sulfamoylbenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Sulfamoylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Sulfamoylbenzoic acid
Customer
Q & A

A: 4-Sulfamoylbenzoic acid acts as a potent inhibitor of the Na-K-Cl cotransport system, primarily found in the thick ascending limb of Henle's loop in the kidneys []. By binding to the chloride binding site of this transporter, it prevents the reabsorption of sodium, chloride, and potassium ions, leading to increased diuresis [, ]. This mechanism makes it valuable as a diuretic, especially for treating edema associated with heart failure.

A:

    A: Research indicates that modifications to the structure of this compound derivatives can significantly impact their inhibitory potency on the Na-K-Cl cotransporter []. For instance, benzmetanide exhibits the highest affinity, followed by bumetanide, piretanide, and furosemide []. This suggests that specific structural features, such as the presence and position of certain substituents, are crucial for optimal interaction with the transporter and its subsequent inhibition.

    A: Yes, this compound has shown potential as a building block for developing inhibitors of cytosolic phospholipase A2α (cPLA2α) []. cPLA2α plays a critical role in inflammatory responses by catalyzing the release of arachidonic acid, a precursor to inflammatory mediators.

    A: Yes, gas chromatography-mass spectrometry (GC-MS) methods have been established for detecting this compound (specifically referred to as carzenide) and its metabolites in human urine []. These methods involve extractive methylation followed by GC separation and MS identification, enabling sensitive detection of the drug and potentially providing insights into its metabolism and elimination.

    A: Interestingly, this compound has been investigated for its potential in enhancing the bleach performance of hydrogen peroxide []. Studies have shown that a derivative, this compound 4-sulfonyl phenyl ester (SBS), exhibits high bleaching efficiency in removing stains, tea incrustation, and even mold []. These findings suggest potential applications in cleaning and sanitation products.

    A: Research suggests that this compound interacts with organic anion transporters in renal tubule cells, contributing to its secretion in urine []. Additionally, it interacts with the bile acid carrier in the liver, facilitating its transport into bile for potential elimination through feces []. These interactions highlight the importance of drug transporters in the pharmacokinetics and disposition of this compound.

    A: Molecular docking studies have been conducted to understand the binding mode of this compound derivatives to human carbonic anhydrase II []. These studies provide insights into the specific interactions responsible for the compound's inhibitory activity. Further computational approaches, such as QSAR modeling, can be valuable in exploring the relationship between the structure of this compound derivatives and their biological activity, aiding in the design of novel compounds with improved efficacy.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.